AZD-4547 is a small-molecule inhibitor that targets the Fibroblast Growth Factor Receptor (FGFR) family. FGFRs are a group of cell-surface proteins involved in various cellular processes, including cell growth, survival, migration, and angiogenesis (blood vessel formation) []. Deregulation of FGFR signaling has been implicated in the development and progression of several cancers [, ].
AZD-4547 acts by specifically inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3 receptors []. This prevents the downstream signaling pathways crucial for tumor cell proliferation and survival. Studies have shown that AZD-4547 effectively reduces cancer cell viability, migration, and invasion in various cancer models, including ovarian cancer, breast cancer, and lung cancer [, , ].
Recent research suggests that AZD-4547 might have anti-tumor effects beyond just FGFR inhibition. A study identified that AZD-4547 can also inhibit the NTRK1 protein, which is another receptor tyrosine kinase involved in cancer progression []. This finding suggests that AZD-4547 could potentially be explored for treating cancers driven by NTRK1 mutations.
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide, commonly referred to as AZD-4547, is a synthetic organic compound that belongs to the class of phenylpiperazines. This compound features a complex structure that includes a pyrazole ring, a piperazine moiety, and a benzamide group, contributing to its unique chemical properties and biological activities. The molecular formula for this compound is C26H33N5O3, with a molecular weight of approximately 463.58 g/mol .
The chemical reactivity of N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide can be attributed to its functional groups. The benzamide moiety can undergo acylation and hydrolysis reactions, while the pyrazole ring can participate in nucleophilic substitutions. The piperazine component may also engage in alkylation reactions. These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further studies.
AZD-4547 is primarily recognized for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1. This inhibition plays a significant role in cancer therapy as it interferes with pathways involved in tumor growth and survival. Studies have demonstrated that AZD-4547 exhibits potent antitumor activity against various solid tumors, including gastric cancer and lymphoma . Its mechanism of action involves blocking the phosphorylation of downstream signaling proteins that are crucial for cell proliferation and survival.
The synthesis of N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide typically involves several key steps:
These steps may require specific conditions such as temperature control and the use of catalysts to optimize yield and purity .
AZD-4547 has been studied extensively for its potential applications in oncology. It is being investigated for treating various types of cancers that exhibit aberrant FGFR signaling. Its ability to selectively inhibit FGFR makes it a promising candidate for targeted cancer therapies. Additionally, ongoing research explores its use in combination therapies to enhance efficacy against resistant cancer types .
Interaction studies involving N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide have focused on its pharmacokinetics and pharmacodynamics. These studies assess how the compound interacts with various biological targets beyond FGFRs, including potential off-target effects that could influence safety profiles and therapeutic outcomes. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects during clinical use .
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide shares structural similarities with several other compounds known for their biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Fexagratinib | Similar piperazine and pyrazole structures | FGFR inhibitor |
Pazopanib | Contains piperazine; multi-targeted tyrosine kinase inhibitor | Cancer treatment |
Sorafenib | Includes a phenyl group; inhibits multiple kinases | Antineoplastic agent |
Uniqueness: What distinguishes N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide from these similar compounds is its specific targeting of FGFR signaling pathways with fewer off-target effects compared to broader kinase inhibitors like pazopanib and sorafenib . This specificity may result in improved efficacy and reduced side effects in patients undergoing treatment for FGFR-related malignancies.
The retrosynthetic analysis of the pyrazol-3-yl-benzamide core structure reveals three distinct disconnection strategies that enable efficient synthetic access to this pharmacologically active scaffold [7] [11]. The primary retrosynthetic approach involves disconnection at the benzamide linkage, revealing a 5-substituted pyrazol-3-amine intermediate and a 4-piperazinylbenzoic acid precursor [17] [28].
The benzamide formation represents the final coupling step in the synthetic sequence, utilizing established amide bond formation protocols [37]. The coupling reaction between 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzoic acid and 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine proceeds efficiently using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxybenzotriazole in the presence of N,N-diisopropylethylamine [37] [40]. Alternative coupling reagents including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate have demonstrated comparable efficiency with yields ranging from 65-85% [37].
The pyrazole nucleus formation follows classical cyclocondensation methodology involving hydrazine derivatives and 1,3-dicarbonyl compounds [7] [11] [41]. The 5-substituted pyrazole intermediate arises from the reaction of 4-oxo-4-(3,5-dimethoxyphenyl)butanoic acid with hydrazine hydrate under acidic conditions [11]. This transformation proceeds through nucleophilic addition of hydrazine to the ketone carbonyl, followed by intramolecular cyclization and elimination of water to yield the pyrazole ring [11] [41].
Table 1: Pyrazole Formation Reaction Conditions
Substrate | Reagent | Conditions | Yield (%) | Reference |
---|---|---|---|---|
1,3-Diketone | Hydrazine hydrate | Ethylene glycol, RT | 70-95 | [11] |
β-Ketoester | Hydrazine acetate | Acetic acid, 60°C | 60-80 | [11] |
α,β-Unsaturated ketone | Phenylhydrazine | Ethanol, reflux | 55-75 | [7] |
The 4-piperazinylbenzoic acid precursor requires regioselective functionalization to install the dimethylpiperazine substituent at the para position relative to the carboxylic acid group [25]. This transformation employs nucleophilic aromatic substitution of 4-fluorobenzoic acid with (3R,5S)-3,5-dimethylpiperazine under basic conditions [13]. The reaction proceeds through initial nucleophilic attack of the piperazine nitrogen at the electron-deficient aromatic carbon, followed by elimination of fluoride to yield the desired substitution product [13].
The synthesis of (3R,5S)-3,5-dimethylpiperazine requires precise stereochemical control to achieve the desired cis-configuration [12] [26]. The most efficient approach utilizes chiral amino acid precursors to establish the required stereochemistry through asymmetric synthesis pathways [26] [32]. Starting from (R)-alanine and (S)-alanine, the synthesis proceeds through a five-step sequence involving Masamune condensation, reductive amination, and cyclization [32].
Table 2: Stereoselective Piperazine Synthesis Methods
Starting Material | Method | Stereoselectivity | Yield (%) | Reference |
---|---|---|---|---|
(R,S)-Alanine | Masamune condensation | >95% de | 65-75 | [32] |
Chiral sulfamidate | Pd-catalyzed cyclization | >90% de | 70-85 | [26] |
Phenylglycinol auxiliary | Diastereoselective alkylation | >90% de | 63 | [26] |
The key transformation involves reductive amination of β-ketoester intermediates with ammonium acetate and sodium cyanoborohydride, yielding 2,3-substituted 1,4-diamine precursors as approximately 1:1 diastereomeric mixtures [32]. Subsequent protection with 2-nitrobenzenesulfonyl chloride and cyclization under basic conditions provides the desired piperazine products with high diastereoselectivity [32].
The 3,5-dimethoxyphenethyl substituent requires selective aromatic substitution to install methoxy groups at the meta positions relative to the ethyl chain [10] [33]. The synthesis commences with 3,5-dihydroxybenzaldehyde, which undergoes methylation with methyl iodide in the presence of potassium carbonate to yield 3,5-dimethoxybenzaldehyde [10]. Subsequent Wittig olefination followed by catalytic hydrogenation provides the desired 3,5-dimethoxyphenethyl intermediate [10].
Alternative synthetic approaches utilize Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, followed by reduction of the resulting ketone with lithium aluminum hydride [33]. This method provides direct access to the phenethyl chain while maintaining the required substitution pattern [33].
The assembly of complex molecular frameworks requires optimization of coupling conditions to achieve high yields and minimize side reactions [37] [40]. For electron-deficient aniline derivatives, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine and catalytic N-hydroxybenzotriazole provides superior results compared to conventional coupling reagents [37]. The presence of 4-dimethylaminopyridine serves as an acyl transfer agent, facilitating the formation of reactive intermediates and enhancing coupling efficiency [37].
Table 3: Amide Coupling Optimization Results
Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | N,N-Diisopropylethylamine | Dimethylformamide | 25 | 38 | [37] |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/4-dimethylaminopyridine | N,N-Diisopropylethylamine | Acetonitrile | 25 | 72 | [37] |
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | N,N-Diisopropylethylamine | Dimethylformamide | 25 | 65 | [40] |
The development of selective fibroblast growth factor receptor inhibitors requires exploitation of subtle structural differences within the kinase domain to achieve isoform specificity [14] [15] [39]. The high sequence homology among fibroblast growth factor receptor family members, with identity ranging from 74-77%, presents significant challenges for conventional structure-based design approaches [6]. Advanced computational methods, including long-timescale molecular dynamics simulations, have identified differential protein motions that can be leveraged for selective targeting [15].
The primary strategy for achieving fibroblast growth factor receptor 1-3 selectivity over fibroblast growth factor receptor 4 exploits differences in the gatekeeper region and P-loop conformational flexibility [15] [35]. Molecular dynamics simulations reveal that fibroblast growth factor receptor 1 exhibits rapid P-loop contraction and disorder, while fibroblast growth factor receptor 2 maintains a more extended and stable P-loop conformation [15]. These conformational differences provide opportunities for selective engagement through compounds that stabilize specific P-loop configurations [15].
The 3,5-dimethoxyphenyl moiety represents a critical structural element for fibroblast growth factor receptor selectivity, filling a hydrophobic pocket near the gatekeeper residue [14] [18]. This interaction pattern is conserved among current fibroblast growth factor receptor inhibitors and contributes significantly to binding affinity and selectivity profiles [14]. Structure-activity relationship studies demonstrate that modifications to the dimethoxyphenyl group dramatically impact both potency and selectivity [16] [18].
Table 4: Structure-Activity Relationships for Hydrophobic Pocket Interactions
Substituent Pattern | Fibroblast Growth Factor Receptor 1 IC50 (nM) | Fibroblast Growth Factor Receptor 2 IC50 (nM) | Selectivity Ratio | Reference |
---|---|---|---|---|
3,5-Dimethoxy | 0.2 | 2.5 | 12.5 | [20] |
2,6-Dichloro | 5.8 | 15.2 | 2.6 | [18] |
3,4-Dimethoxy | 45.3 | 128.4 | 2.8 | [16] |
Unsubstituted | 892.1 | 1456.3 | 1.6 | [16] |
The (3R,5S)-3,5-dimethylpiperazine substituent plays a crucial role in determining both binding affinity and selectivity through interactions with the adenosine triphosphate binding site [14] [25]. The cis-configuration of the methyl substituents creates a rigid conformation that optimizes interactions with specific amino acid residues in the kinase active site [14]. Computational analysis reveals that the preferred twist-boat conformation of the piperazine ring minimizes steric clashes while maximizing favorable contacts [26].
Structure-activity relationship studies demonstrate that modification of the piperazine substitution pattern significantly impacts fibroblast growth factor receptor potency and selectivity [14]. The incorporation of bridging groups between carbon-2 and carbon-6 of the piperazinone ring enhances potency, with compound variants achieving single-digit nanomolar activity against fibroblast growth factor receptor 3 [14]. However, subtle modifications such as replacement of methyl groups with ethyl substituents result in 3-fold decreases in potency [14].
A critical consideration in fibroblast growth factor receptor inhibitor design involves maintaining activity against common resistance mutations, particularly gatekeeper mutations that arise during clinical treatment [16] [21]. The V561M mutation in fibroblast growth factor receptor 1 represents a significant challenge for reversible adenosine triphosphate-competitive inhibitors [18]. Covalent inhibitors demonstrate superior activity against gatekeeper mutants, with compounds maintaining nanomolar potency against various mutant forms [21].
Table 5: Activity Against Fibroblast Growth Factor Receptor Gatekeeper Mutants
Compound Type | Wild-type IC50 (nM) | V561M IC50 (nM) | K660N IC50 (nM) | Resistance Ratio | Reference |
---|---|---|---|---|---|
Reversible inhibitor | 1.4 | 245.3 | 892.1 | 175-637 | [21] |
Covalent inhibitor | 1.6 | 3.7 | 5.2 | 2.3-3.3 | [21] |
Fexagratinib | 2.5 | 156.8 | 445.2 | 62.7-178.1 | [20] |
Advanced computational methods have become essential tools for optimizing fibroblast growth factor receptor selectivity and overcoming resistance mechanisms [15] [39]. Molecular dynamics simulations enable the identification of transient binding sites and conformational states that can be exploited for selective targeting [15]. These approaches have successfully guided the development of compounds with enhanced selectivity profiles and reduced off-target activity [39].